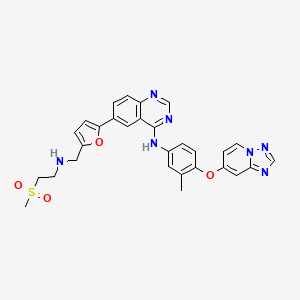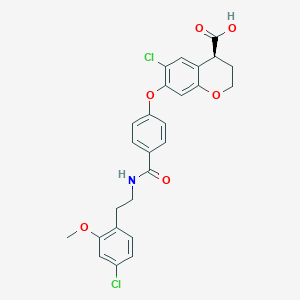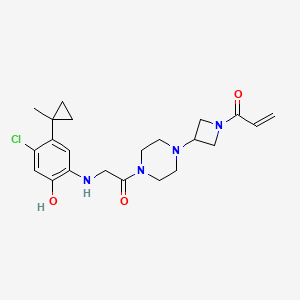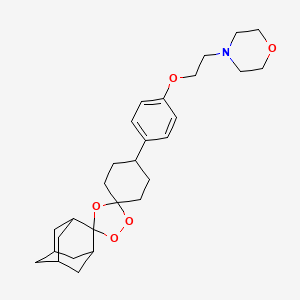
Atabecestat
Vue d'ensemble
Description
Atabecestat, également connu sous le nom de JNJ-54861911, est un inhibiteur puissant de l'activité de la bêta-sécrétase 1 (BACE1) qui traverse la barrière hémato-encéphalique. Il a été développé pour le traitement oral de la maladie d'Alzheimer. Le composé réduit la quantité d'amyloïde bêta dans le liquide céphalo-rachidien, une caractéristique pathologique majeure de la maladie d'Alzheimer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'atabecestat implique plusieurs étapes, notamment la formation d'un cycle thiazine et l'introduction d'un groupe fluorophényle. Les étapes clés incluent :
- Formation du cycle thiazine par des réactions de cyclisation.
- Introduction du groupe fluorophényle par substitution nucléophile.
- Réactions de couplage finales pour former la molécule complète.
Méthodes de production industrielle
La production industrielle de l'this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique :
- L'utilisation de réactions à haut rendement pour minimiser les déchets.
- La mise en œuvre de la chimie en flux continu pour améliorer l'efficacité.
- Un contrôle strict des conditions de réaction pour garantir la pureté et la constance du produit .
Analyse Des Réactions Chimiques
Types de réactions
L'atabecestat subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification de l'this compound.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent divers dérivés de l'this compound, qui peuvent être utilisés pour des recherches et des développements ultérieurs .
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la BACE1 et ses effets sur la production d'amyloïde bêta.
Biologie : Étudié pour son rôle dans la modulation du clivage de la protéine précurseur de l'amyloïde et ses effets en aval.
Médecine : Exploré comme agent thérapeutique potentiel pour la maladie d'Alzheimer, avec des études axées sur sa sécurité, son efficacité et ses résultats biomarqueurs.
Industrie : Utilisé dans le développement d'outils et d'essais de diagnostic pour la recherche sur la maladie d'Alzheimer
Mécanisme d'action
L'this compound exerce ses effets en inhibant l'activité de la bêta-sécrétase 1 (BACE1), une enzyme responsable du clivage de la protéine précurseur de l'amyloïde (APP). Cette inhibition réduit la production d'amyloïde bêta, ce qui pourrait ralentir la progression de la maladie d'Alzheimer. Les cibles moléculaires comprennent la BACE1 et la voie de clivage de la protéine précurseur de l'amyloïde .
Applications De Recherche Scientifique
Atabecestat has several scientific research applications, including:
Chemistry: Used as a model compound for studying BACE1 inhibition and its effects on amyloid beta production.
Biology: Investigated for its role in modulating amyloid precursor protein cleavage and its downstream effects.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease, with studies focusing on its safety, efficacy, and biomarker outcomes.
Industry: Utilized in the development of diagnostic tools and assays for Alzheimer’s disease research
Mécanisme D'action
Atabecestat exerts its effects by inhibiting the activity of beta-secretase 1 (BACE1), an enzyme responsible for the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid beta, thereby potentially slowing the progression of Alzheimer’s disease. The molecular targets include BACE1 and the amyloid precursor protein cleavage pathway .
Comparaison Avec Des Composés Similaires
Composés similaires
Verubecestat : Un autre inhibiteur de la BACE1 développé pour la maladie d'Alzheimer.
Lanabecestat : Un inhibiteur de la BACE1 avec des objectifs thérapeutiques similaires.
Elenbecestat : Vise également la BACE1 et est étudié pour le traitement de la maladie d'Alzheimer.
Unicité de l'atabecestat
L'this compound est unique en raison de sa forte pénétration cérébrale et de son inhibition spécifique de l'activité de la BACE1. Il a montré des réductions significatives des taux d'amyloïde bêta dans le liquide céphalo-rachidien dans les études cliniques, ce qui en fait un candidat prometteur pour le traitement de la maladie d'Alzheimer .
Propriétés
IUPAC Name |
N-[3-[(4S)-2-amino-4-methyl-1,3-thiazin-4-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-18(6-7-26-17(21)24-18)13-8-12(3-4-14(13)19)23-16(25)15-5-2-11(9-20)10-22-15/h2-8,10H,1H3,(H2,21,24)(H,23,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLFGVHGKLDDLW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200493-78-2 | |
| Record name | Atabecestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1200493782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atabecestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Pyridinecarboxamide, N-[3-[(4S)-2-amino-4-methyl-4H-1,3-thiazin-4-yl]-4-fluorophenyl]-5-cyano- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATABECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2834W8D6GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)











